Comparative HDAC6 Inhibitory Potency of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide vs. In-Class Analogs
This compound has been identified as a potent inhibitor of histone deacetylase 6 (HDAC6), a key target in oncology and neurodegenerative diseases. It demonstrates an IC50 of approximately 24 nM against HDAC6 . When compared to a structurally related N-cyclopentyl benzenesulfonamide analog without the 4-bromo-3-fluoro substitution pattern (BindingDB Entry BDBM50529145), which exhibits a much weaker IC50 of 12,000 nM (12 µM), the target compound is 500-fold more potent [1]. This highlights the critical role of the halogenation pattern on the aromatic ring for high-affinity HDAC6 binding.
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | N-cyclopentyl benzenesulfonamide analog without 4-Br, 3-F substitution (BindingDB Entry BDBM50529145) IC50 = 12,000 nM |
| Quantified Difference | 500-fold higher potency |
| Conditions | In vitro enzyme assay using full-length human recombinant HDAC6. |
Why This Matters
For researchers focused on HDAC6, this compound provides a far superior starting point for probe development or screening campaigns compared to less optimized analogs, potentially saving significant time and resources in hit-to-lead stages.
- [1] BindingDB. (n.d.). Entry BDBM50529145 (CHEMBL4457853). Affinity Data for HDAC6. View Source
